N-[4-(5-Isopropyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenyl]-acetamide
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Overview
Description
N-{4-[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves the reaction of 4-amino-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide with acetic anhydride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes . By inhibiting this enzyme, the compound can affect processes such as acid-base balance, fluid secretion, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma, epilepsy, and altitude sickness.
Sulfanilamide: An antimicrobial agent that inhibits bacterial growth by interfering with folic acid synthesis.
Thiadiazole Derivatives: Various derivatives of 1,3,4-thiadiazole have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
N-{4-[(5-ISOPROPYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific structural features and the presence of both the thiadiazole and sulfonamide groups
Properties
Molecular Formula |
C13H16N4O3S2 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H16N4O3S2/c1-8(2)12-15-16-13(21-12)17-22(19,20)11-6-4-10(5-7-11)14-9(3)18/h4-8H,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
MXCPKDVMNOEVNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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